molecular formula C18H29ClN2SSn B1426288 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine CAS No. 875339-90-5

4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine

Cat. No.: B1426288
CAS No.: 875339-90-5
M. Wt: 459.7 g/mol
InChI Key: XVCDIZWEKFUGJW-UHFFFAOYSA-N
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Description

4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine: is a chemical compound with the molecular formula C18H29ClN2SSn and a molecular weight of 459.66 g/mol It is a derivative of thieno[3,2-d]pyrimidine, which is a fused heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Scientific Research Applications

Chemistry: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also employed in the development of new materials with unique electronic and optical properties .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of anticancer, antiviral, and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It has several hazard statements including H301, H312, H315, H319, H360FD, H372, H410 . Precautionary statements include P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine typically involves the stannylation of a thieno[3,2-d]pyrimidine precursor. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with tributyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete stannylation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, in the context of anticancer research, it may inhibit the activity of certain kinases or other enzymes involved in cell proliferation and survival .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and stannyl groups, which confer distinct reactivity and versatility in chemical synthesis. The thieno[3,2-d]pyrimidine core also provides a rigid and planar structure, enhancing its ability to interact with biological targets and participate in various chemical reactions .

Properties

IUPAC Name

tributyl-(4-chlorothieno[3,2-d]pyrimidin-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN2S.3C4H9.Sn/c7-6-5-4(1-2-10-5)8-3-9-6;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCDIZWEKFUGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718474
Record name 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875339-90-5
Record name 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flame dried flask was placed a suspension of compound 6.2 (5.92 mmol) in THF (50 mL). The reaction was cooled to −78° C. and a solution of LDA (3.25 mL of a 2.0 M solution in heptane/THF/ethyl benzene) was slowly added. After stirring for 30 minutes, a −78° C., a solution of (n-Bu)3SnCl (1.9 mL) in THF (50 mL) was added via cannula over a 20 minute period at −78° C. and stirred for 2 hours. The reaction was warmed to room temperature, hydrolyzed with saturated NH4Cl, extracted with EtOAc, dried and concentrated. The crude product was purified by flash column chromatography on silica gel (1:1 hexanes/dichloromethane then 10% EtOAc/dichloromethane) to provide 4-chloro-6-tributylstannanyl-thieno[3,2-d]pyrimidine (compound 52.1) in 92% yield.
Quantity
5.92 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane THF ethyl benzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
(n-Bu)3SnCl
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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